molecular formula C13H20N2O3 B1398429 Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate CAS No. 1220018-81-4

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate

Cat. No.: B1398429
CAS No.: 1220018-81-4
M. Wt: 252.31 g/mol
InChI Key: KLZQUUWBMJNNHN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate is an organic compound with a complex structure that includes both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate typically involves multi-step organic reactions One common method starts with the nitration of ethyl benzoate to introduce a nitro group, followed by reduction to convert the nitro group to an amino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino groups can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate can be compared with other similar compounds such as:

    Ethyl 4-amino-3-hydroxybutanoate: Similar in structure but with different functional group positions, leading to different reactivity and applications.

    Ethyl 3-amino-4-(cyclohexylamino)benzoate:

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their positions, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

ethyl 3-amino-4-(3-hydroxybutylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-18-13(17)10-4-5-12(11(14)8-10)15-7-6-9(2)16/h4-5,8-9,15-16H,3,6-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZQUUWBMJNNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCC(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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